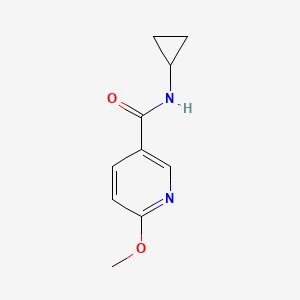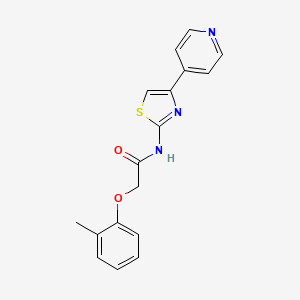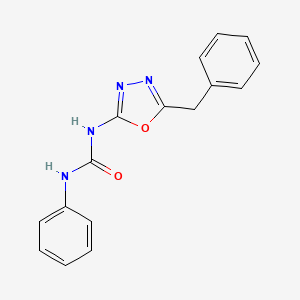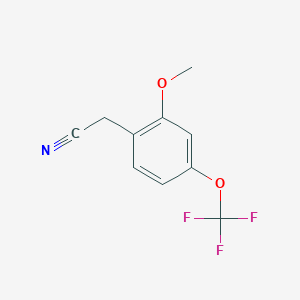![molecular formula C17H15FN2O4S2 B2541230 3-((4-fluorofenil)sulfonil)-N-(4-metoxibenzo[d]tiazol-2-il)propanamida CAS No. 895469-43-9](/img/structure/B2541230.png)
3-((4-fluorofenil)sulfonil)-N-(4-metoxibenzo[d]tiazol-2-il)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound "3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide" belongs to this class and is structurally characterized by the presence of a sulfonyl group attached to a fluorophenyl moiety and a propanamide linkage to a methoxybenzothiazole. This structure suggests potential biological activities, which could include antitumor, antimicrobial, and possibly antioxidant properties, as indicated by the activities of structurally related sulfonamides .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or their precursors. For example, the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was achieved by reacting substituted aryl sulfonyl chlorides with the precursor compound, yielding good to excellent yields . Although the specific synthesis of "3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide" is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing appropriate starting materials and reaction conditions to obtain the target compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of substituents such as fluorine, methoxy, and thiazole rings can significantly influence the binding affinity and specificity of these molecules to biological targets. For instance, the molecular docking studies of sulfonamide derivatives showed good binding affinities to the active site of enzymes, forming hydrogen bonds with surrounding amino acids . The molecular structure of "3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide" would likely exhibit similar interactions, contributing to its potential biological activities.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions, which can be exploited to modify their structure and enhance their biological properties. The introduction of different substituents through chemical reactions can lead to the discovery of novel derivatives with improved activity and selectivity. For example, the synthesis of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide involved the incorporation of various moieties, such as semicarbazide and thiadiazole, to yield compounds with significant antioxidant and anticancer activities . The chemical reactivity of "3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide" could similarly be explored to generate new derivatives with enhanced or targeted biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, stability, and lipophilicity, are important factors that affect their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular structure and the nature of the substituents present in the compound. For instance, the cytotoxic activities of certain sulfonamides were found to be crucial for their anti-tumor activity, and their inhibition of human carbonic anhydrase enzymes was attributed to specific structural features . The physical and chemical properties of "3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide" would need to be characterized to fully understand its potential as a therapeutic agent, including its solubility, stability, and ability to interact with biological targets.
Aplicaciones Científicas De Investigación
- Investigaciones sugieren que este compuesto exhibe actividad antiproliferativa contra líneas celulares de cáncer de próstata (como LNCaP y PC-3) e inhibe el gen diana del receptor de andrógenos, antígeno prostático específico (PSA) en células LNCaP . Se están llevando a cabo investigaciones adicionales sobre su mecanismo de acción y posibles aplicaciones clínicas.
- Los ligandos funcionalizados derivados de este compuesto, como BTZ-Cz-OH y BTZ-DCz-OH, se han explorado por sus propiedades luminiscentes. Estos ligandos forman complejos con difluoruro de diboro (BF2), dando como resultado materiales fluorescentes con buena estabilidad térmica y propiedades electroquímicas .
Propiedades Anticancerígenas
Materiales Fluorescentes
Mecanismo De Acción
Mode of Action
It is known that the compound exhibits excited state intramolecular proton transfer (esipt) properties . This means that the compound can transfer a proton within its structure when in an excited state, which can lead to various interactions with its targets.
Result of Action
It is known that the compound exhibits strong emission properties when used as a dopant in organic light emitting diodes (oleds)
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S2/c1-24-13-3-2-4-14-16(13)20-17(25-14)19-15(21)9-10-26(22,23)12-7-5-11(18)6-8-12/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVJCGSYDRKUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)
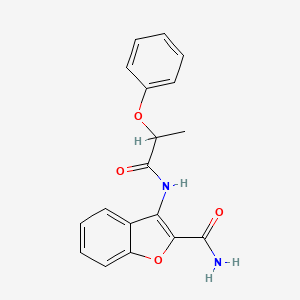
![5-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2541152.png)
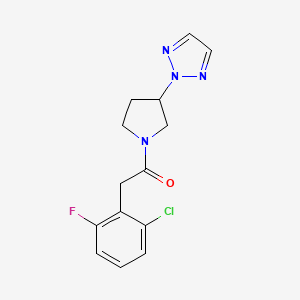
![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2541154.png)
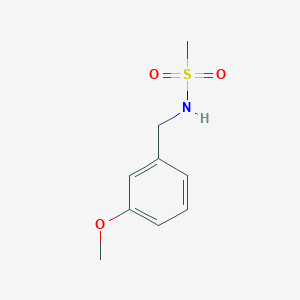
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B2541157.png)
